

"1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene" chemical structure and analysis

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Compound of Interest

Compound Name: *1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene*

Cat. No.: *B571800*

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In-Depth Technical Guide: 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of **1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene**, a key intermediate in the development of novel therapeutics.

Chemical Structure and Properties

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene is a substituted aromatic compound with the molecular formula $C_7H_5BrFNO_3$. Its chemical identity is confirmed by the Chemical Abstracts Service (CAS) registry number 1352317-80-6. The structural formula and key identifiers are provided below.

Chemical Structure:

Caption: Chemical structure of **1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene**.

Physicochemical Properties:

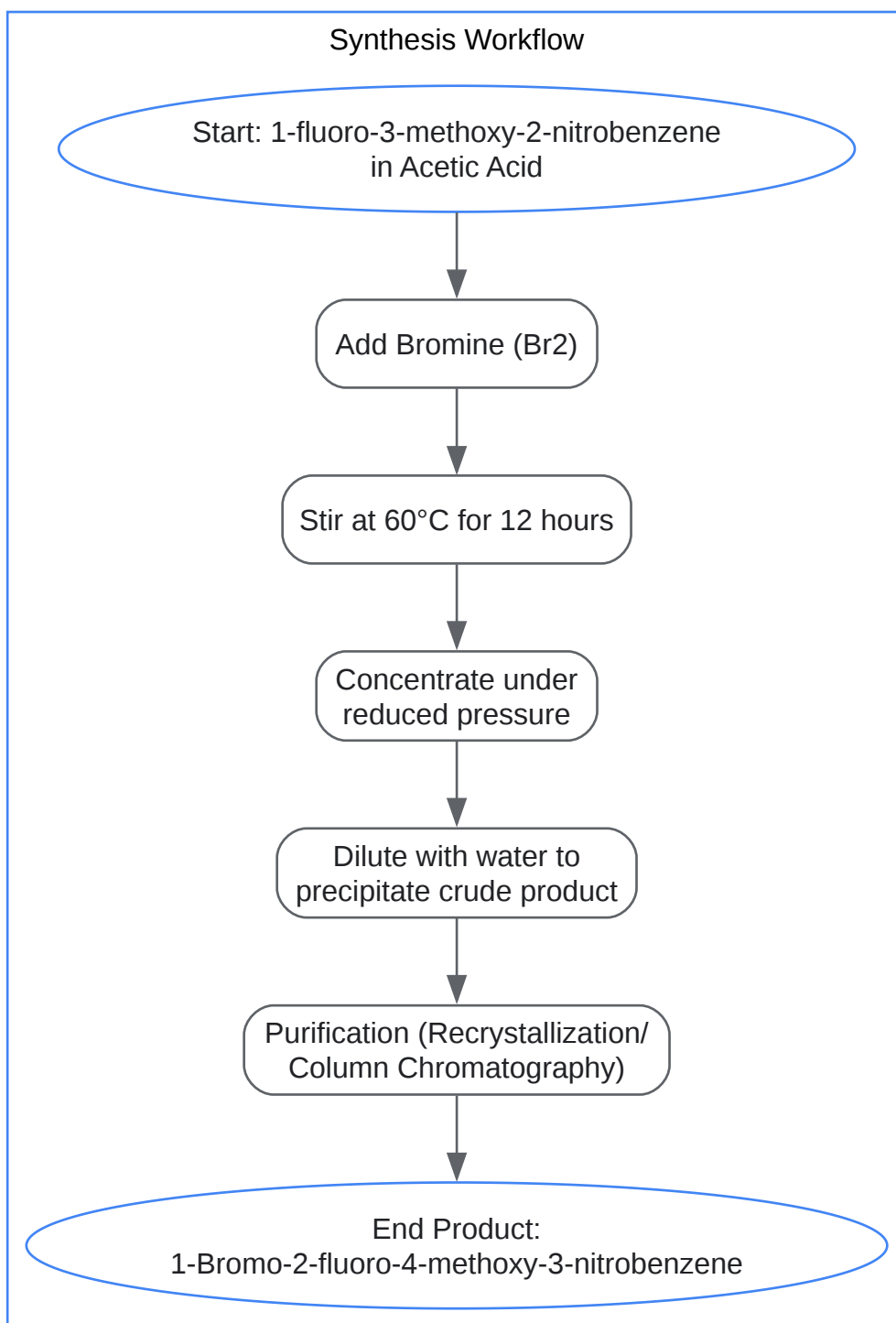
Property	Value
Molecular Formula	C ₇ H ₅ BrFNO ₃
Molecular Weight	250.02 g/mol
CAS Number	1352317-80-6
Appearance	Solid
Purity	Typically ≥95%
Canonical SMILES	<chem>COC1=CC=C(Br)C(F)=C1--INVALID-LINK--[O-]</chem>
InChI Key	LJJAOMRFFXQENV-UHFFFAOYSA-N

Synthesis Protocol

A documented method for the synthesis of **1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene** involves the bromination of 1-fluoro-3-methoxy-2-nitrobenzene.^[1]

Experimental Procedure:

- To a solution of 1-fluoro-3-methoxy-2-nitrobenzene (500 mg, 2.92 mmol, 1 equivalent) in acetic acid (5.0 mL), add bromine (1.87 g, 11.7 mmol, 602 µL, 4.0 equivalents).
- Stir the reaction mixture at 60 °C for 12 hours.
- After the reaction period, concentrate the mixture under reduced pressure to obtain a residue.
- Dilute the residue with water to precipitate the crude product.
- Further purification can be achieved through standard techniques such as recrystallization or column chromatography.



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Caption: Workflow for the synthesis of **1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene**.

Analytical Data

While specific, publicly available spectral data for **1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene** is limited, patent literature indicates that the structures of compounds synthesized from this intermediate have been confirmed using Nuclear Magnetic Resonance (NMR) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This suggests that such analytical data is routinely collected for quality control and structural verification in research and development settings.

For researchers working with this compound, it is recommended to acquire the following analytical data:

- ^1H and ^{13}C NMR Spectroscopy: To confirm the substitution pattern on the benzene ring and the presence of the methoxy group.
- Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the C-Br, C-F, C-O, and NO_2 stretches.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Applications in Drug Development

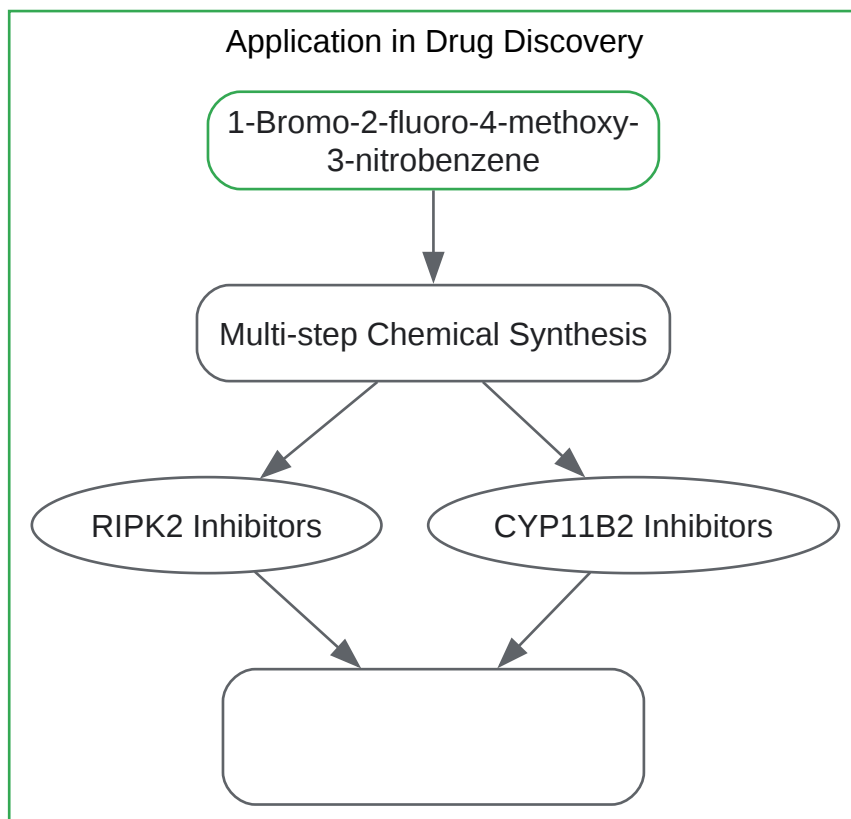
1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene serves as a crucial building block in the synthesis of advanced pharmaceutical intermediates. Its utility has been demonstrated in the development of inhibitors for key biological targets, highlighting its importance in medicinal chemistry.

Role as an Intermediate:

This compound has been utilized in the synthesis of inhibitors for:

- Receptor-Interacting Protein Kinase 2 (RIPK2): A key signaling molecule involved in the innate immune response.[1]
- CYP11B2 (Aldosterone Synthase): An enzyme responsible for the final step of aldosterone biosynthesis, a target for cardiovascular diseases.[2]

The presence of multiple functional groups (bromo, fluoro, methoxy, and nitro) on the aromatic ring allows for diverse and regioselective chemical modifications, making it a versatile precursor for the construction of complex molecular architectures required for potent and selective drug candidates.



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Caption: Role of **1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene** in drug discovery.

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References

- 1. WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors - Google Patents [patents.google.com]
- 2. WO2024222814A1 - Cyp11b2 inhibitor compound, pharmaceutical composition and use thereof - Google Patents [patents.google.com]
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